molecular formula C5H8BrF B14767323 1-(2-Bromoethyl)-1-fluorocyclopropane

1-(2-Bromoethyl)-1-fluorocyclopropane

Cat. No.: B14767323
M. Wt: 167.02 g/mol
InChI Key: DCFDYJLAGYYUMT-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1-fluorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl and a fluorine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-fluorocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a combination of bromine and fluorine-containing reagents. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1-fluorocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative, often using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-(2-Hydroxyethyl)-1-fluorocyclopropane or 1-(2-Aminoethyl)-1-fluorocyclopropane.

    Oxidation: 1-(2-Oxoethyl)-1-fluorocyclopropane.

    Reduction: 1-(2-Ethyl)-1-fluorocyclopropane.

Scientific Research Applications

1-(2-Bromoethyl)-1-fluorocyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and methodologies.

    Medicine: Research into its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-1-fluorocyclopropane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both bromoethyl and fluorine groups allows for diverse reactivity, enabling the compound to interact with different molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(2-Bromoethyl)-cyclopropane: Lacks the fluorine group, resulting in different reactivity and properties.

    1-(2-Fluoroethyl)-1-bromocyclopropane: Similar structure but with the positions of the bromo and fluoro groups reversed.

    1-(2-Chloroethyl)-1-fluorocyclopropane: Substitution of the bromo group with a chloro group, leading to different chemical behavior.

Uniqueness: 1-(2-Bromoethyl)-1-fluorocyclopropane is unique due to the combination of bromoethyl and fluorine groups on the cyclopropane ring. This dual substitution imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H8BrF

Molecular Weight

167.02 g/mol

IUPAC Name

1-(2-bromoethyl)-1-fluorocyclopropane

InChI

InChI=1S/C5H8BrF/c6-4-3-5(7)1-2-5/h1-4H2

InChI Key

DCFDYJLAGYYUMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCBr)F

Origin of Product

United States

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